
Trimethyl(nonadecyloxy)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(nonadecyloxy)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances. This compound is particularly valued for its role in formulations requiring emulsification, dispersion, and stabilization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(nonadecyloxy)ammonium chloride typically involves the reaction of nonadecyloxy compounds with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain product quality. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(nonadecyloxy)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an ether derivative, while reaction with a thiolate can produce a thioether.
Scientific Research Applications
Trimethyl(nonadecyloxy)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It serves as an active ingredient in antiseptic formulations due to its antimicrobial properties.
Industry: The compound is used in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of Trimethyl(nonadecyloxy)ammonium chloride involves its interaction with cell membranes and proteins. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound also interacts with proteins, altering their structure and function, which contributes to its antimicrobial effects.
Comparison with Similar Compounds
Trimethylammonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications.
Uniqueness: Trimethyl(nonadecyloxy)ammonium chloride is unique due to its specific alkyl chain length and the presence of an ether linkage, which enhances its emulsification and stabilization properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
88599-17-1 |
|---|---|
Molecular Formula |
C22H48ClNO |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
trimethyl(nonadecoxy)azanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UCNHFLBRPKWWNO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


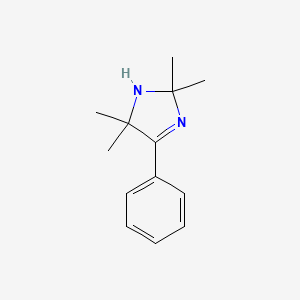

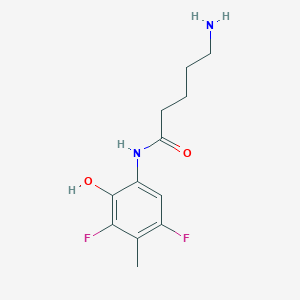
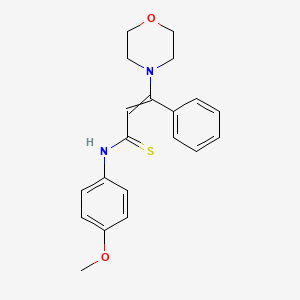
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
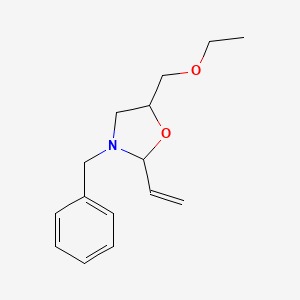
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
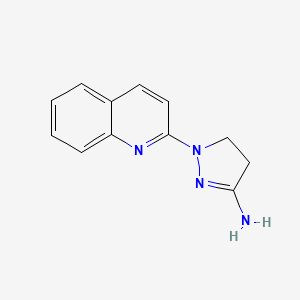


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)

